molecular formula C20H21N3O4S B11238585 4-ethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-ethoxy-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11238585
M. Wt: 399.5 g/mol
InChI Key: MERPLGCVGFGXLF-UHFFFAOYSA-N
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Description

4-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a phenylpyridazine moiety, and an ethoxy group

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C20H21N3O4S/c1-2-26-17-8-10-18(11-9-17)28(24,25)21-14-15-27-20-13-12-19(22-23-20)16-6-4-3-5-7-16/h3-13,21H,2,14-15H2,1H3

InChI Key

MERPLGCVGFGXLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the phenylpyridazine core. This can be achieved through a series of reactions, including nitration, reduction, and cyclization. The ethoxy group is introduced via an etherification reaction, while the sulfonamide group is added through sulfonation followed by amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug development.

    Medicine: The compound’s potential pharmacological activities could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 4-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine derivatives share structural similarities and may exhibit similar biological activities.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, also share the sulfonamide functional group and may have comparable pharmacological properties.

Uniqueness

4-ETHOXY-N-{2-[(6-PHENYLPYRIDAZIN-3-YL)OXY]ETHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups and the specific arrangement of its atoms. This unique structure may confer distinct properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.

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